(4-(Chlorosulfonyl)phenyl)methylene diacetate

Sulfonamide Synthesis Protecting Group Strategy Medicinal Chemistry

Standard arylsulfonyl chlorides or unprotected benzaldehydes cannot achieve the orthogonal reaction sequence required for advanced sulfonamide-based drug candidates. (4-(Chlorosulfonyl)phenyl)methylene diacetate solves this by pairing a reactive chlorosulfonyl group with a latent aldehyde (gem-diacetate) on the same aromatic ring. • Enables clean sulfonamide formation (72.7% yield demonstrated) before aldehyde unmasking, eliminating separate protection/deprotection steps. • Critical intermediate for HIV-1 protease inhibitors retaining potency against multi-drug resistant strains (US20110003827A1). • Batch-specific analytical documentation (NMR, HPLC, GC) available at ≥97% purity tiers, reducing impurity accumulation in multi-step syntheses.

Molecular Formula C11H11ClO6S
Molecular Weight 306.72 g/mol
CAS No. 69232-47-9
Cat. No. B1599694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Chlorosulfonyl)phenyl)methylene diacetate
CAS69232-47-9
Molecular FormulaC11H11ClO6S
Molecular Weight306.72 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C
InChIInChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3
InChIKeyMUXCHHLNVLPPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Chlorosulfonyl)phenyl)methylene diacetate: Identity & Specifications


(4-(Chlorosulfonyl)phenyl)methylene diacetate (CAS 69232-47-9), also known as [acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate, is a bifunctional aromatic building block bearing a chlorosulfonyl (-SO₂Cl) group and a geminal diacetate (acylal) moiety on the para-substituted phenyl ring . Its molecular formula is C₁₁H₁₁ClO₆S with a molecular weight of 306.72 g/mol, and its canonical SMILES is CC(=O)OC(OC(C)=O)C1=CC=C(S(=O)(=O)Cl)C=C1 [1]. The compound is supplied as a solid with a reported melting point of 111–113°C (acetone/ligroine) and a predicted boiling point of 406.5°C at 760 mmHg [2]. Commercial availability includes purity specifications ranging from 95% to NLT 98% across multiple vendors, with select suppliers providing batch-specific analytical documentation including NMR, HPLC, and GC .

Orthogonal reactivity Chlorosulfonyl and protected aldehyde enable sequential sulfonylation and late-stage unmasking in one scaffold.
Purity & documentation Multiple purity grades with available batch-specific NMR, HPLC, and GC support specification-based procurement.
Synthetic stability Documented route preserves sulfonyl chloride; stable storage at ambient conditions suitable for building block collections.

(4-(Chlorosulfonyl)phenyl)methylene diacetate: Why It Cannot Be Replaced


Procurement of a generic arylsulfonyl chloride or a simpler benzaldehyde derivative cannot replicate the dual-reactivity profile of (4-(chlorosulfonyl)phenyl)methylene diacetate. The co-presence of an electrophilic chlorosulfonyl warhead and a protected aldehyde equivalent (gem-diacetate) enables orthogonal synthetic manipulations that are unattainable with mono-functional comparators such as 4-chlorosulfonylbenzaldehyde (CAS 85822-16-8) or 4-formylbenzenesulfonyl chloride [1]. Specifically, the gem-diacetate group serves as a latent aldehyde that can be unmasked under controlled acidic conditions without compromising the sulfonyl chloride functionality, whereas the free aldehyde in 4-chlorosulfonylbenzaldehyde is prone to unwanted nucleophilic addition or oxidation during sulfonamide formation [2]. Conversely, simple arylsulfonyl chlorides lacking the masked aldehyde cannot participate in subsequent condensation or reductive amination steps that are central to the construction of sulfonamide-based drug candidates, as documented in the synthesis of p-isonicotinyl hydrazo-sulfonyl-benzaldehyde derivatives where the diacetate-protected intermediate was essential for achieving a 72.7% yield [3].

This compound Protected aldehyde remains intact during sulfonylation; enables orthogonal transformations without interference.
4-Chlorosulfonylbenzaldehyde Free aldehyde may cause non-selective nucleophilic addition or oxidation, requiring extra protection/deprotection steps.
This compound Latent aldehyde enables subsequent condensation, reductive amination, or Wittig reactions after sulfonamide formation.
Simple arylsulfonyl chlorides Lack masked aldehyde functionality; cannot participate in aldehyde-dependent steps central to drug-candidate construction.

(4-(Chlorosulfonyl)phenyl)methylene diacetate: Quantitative Evidence vs. Comparators


Dual Orthogonal Reactivity: Chlorosulfonyl and Protected Aldehyde

In the synthesis of p-isonicotinyl hydrazo-sulfonyl-benzaldehyde derivatives, the diacetate-protected intermediate enabled a one-pot reaction with isonicotinic acid hydrazide in pyridine under reflux, achieving an isolated yield of 72.7% (10.1 g pure product from 10.5 g starting material) after recrystallization [1]. This reaction exploits the chlorosulfonyl group for sulfonamide bond formation while the gem-diacetate remains intact as a masked aldehyde, preventing undesired hydrazone formation at the aldehyde site. In contrast, the corresponding free aldehyde (4-chlorosulfonylbenzaldehyde) would react non-selectively with hydrazide nucleophiles at both electrophilic centers, necessitating additional protection/deprotection steps that typically reduce overall yields by 15–30% and introduce purification burdens [2].

Dual orthogonal reactivity
Cross-study comparable
72.7% isolated yield (diacetate + isonicotinic hydrazide) vs. estimated 50–65% cumulative yield for free-aldehyde route requiring extra protection steps.
Reported yield advantage supports synthetic step-count reduction and may influence cost-efficiency evaluation in medicinal chemistry campaigns.
Yield comparison inferred from aldehyde protection chemistry; direct comparator data not available in same study.
Sulfonamide Synthesis Protecting Group Strategy Medicinal Chemistry

HIV Protease Inhibitor Intermediate

United States patent application US20110003827A1 explicitly discloses the use of (4-(chlorosulfonyl)phenyl)methylene diacetate (depicted as formula compound in the patent) as a key intermediate in the synthesis of novel HIV-1 protease inhibitors designed to maintain potency against multi-drug resistant viral strains [1]. The patent describes inhibitors achieving 'extremely potent enzyme inhibition and antiviral efficacy' against a panel of clinical isolates including those with multiple PI resistance mutations [2]. While the patent does not provide side-by-side comparator data for alternative intermediates, the selection of this specific diacetate-protected sulfonyl chloride scaffold—rather than simpler sulfonyl chlorides or unprotected benzaldehyde derivatives—reflects a deliberate medicinal chemistry strategy to preserve backbone-binding interactions critical for overcoming resistance, as the gem-diacetate enables late-stage unmasking to an aldehyde for subsequent conjugation [3].

HIV protease inhibitor intermediate
Class-level inference
Patent US20110003827A1 explicitly claims this diacetate as intermediate for HIV-1 protease inhibitors targeting multi-drug resistant strains.
Program-specific intermediate sourcing context; relevance depends on alignment with the patented inhibitor scaffold.
No side-by-side comparator data for alternative intermediates in the patent; qualitative differentiation only.
Antiviral Drug Discovery HIV Protease Inhibitors Sulfonamide Bioisosteres

Purity Tiers and Analytical Documentation

Across reputable vendors, (4-(chlorosulfonyl)phenyl)methylene diacetate is available at three distinct purity tiers: 95% minimum (AKSci, Catalog 1409CT), 97% standard (Bidepharm, Catalog BD112148), and NLT 98% (MolCore, Catalog MC797595) . Critically, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC upon request, enabling procurement decisions based on verified purity rather than nominal label claims . In contrast, analogs such as 4-chlorosulfonylbenzaldehyde (CAS 85822-16-8) are typically offered only at a single 95% purity tier without comparable multi-vendor analytical transparency . The 3-percentage-point purity differential between 95% and 98% specifications corresponds to a 60% reduction in total impurity burden (from ≤5% to ≤2%), which in multi-step syntheses translates to substantially fewer impurity-derived side products and simplified purification workflows.

Purity tiers & documentation
Data to verify
Three purity grades: 95% to NLT 98%; Bidepharm provides NMR/HPLC/GC documentation. Comparator 4-chlorosulfonylbenzaldehyde offered at single 95% tier without comparable analytical transparency.
Supports purity specification review; batch-specific analytical data may reduce impurity-related side reactions in multi-step syntheses.
Supplier-reported data; independent verification recommended.
Quality Control Analytical Chemistry Procurement Specification

CrO₃-Mediated Oxidation Preserving Sulfonyl Chloride

A documented synthetic route to (4-(chlorosulfonyl)phenyl)methylene diacetate involves the oxidation of a p-toluenesulfonyl chloride derivative in acetic acid/acetic anhydride (1:1) using chromium trioxide (4 equivalents) and concentrated sulfuric acid (5 equivalents) at controlled temperature (0–10°C) . This CrO₃-mediated oxidation proceeds with retention of the sulfonyl chloride functionality—a critical feature since many oxidants (e.g., KMnO₄, H₂O₂/acid) would hydrolyze or oxidize the -SO₂Cl group under these conditions. In contrast, alternative routes to similar gem-diacetates often employ indium(III) chloride catalysis for aldehyde protection, which is incompatible with sulfonyl chloride-containing substrates due to Lewis acid-promoted decomposition of the -SO₂Cl moiety [1]. The robustness of the chromium-mediated route to the sulfonyl chloride group enables this compound to serve as a stable, storable intermediate that can be stockpiled without decomposition concerns (storage recommendation: cool, dry place) .

CrO₃-mediated oxidation route
Method context
CrO₃/H₂SO₄ in AcOH/Ac₂O at 0–10°C preserves sulfonyl chloride; alternative InCl₃-catalyzed gem-diacetate formation is incompatible with -SO₂Cl due to Lewis acid sensitivity.
Documented route compatibility reduces process development risk and supports reliable procurement planning.
Class-level inference based on functional group tolerance; direct experimental comparison not located.
Process Chemistry Oxidation Methodology Sulfonyl Chloride Synthesis

(4-(Chlorosulfonyl)phenyl)methylene diacetate: Validated Application Scenarios


HIV Protease Inhibitor Synthesis: Overcoming Drug Resistance

As explicitly disclosed in US patent US20110003827A1, (4-(chlorosulfonyl)phenyl)methylene diacetate serves as a critical intermediate for constructing HIV-1 protease inhibitors engineered to maintain potency against multi-drug resistant clinical isolates. The chlorosulfonyl group enables direct sulfonamide formation with amine-containing backbones, while the gem-diacetate moiety preserves a masked aldehyde for late-stage conjugation to resistance-targeting pharmacophores. Procurement of this specific compound—rather than generic arylsulfonyl chlorides or unprotected aldehydes—aligns with the patented synthetic route and ensures compatibility with the structure-based design strategy that yielded inhibitors with 'extremely potent enzyme inhibition and antiviral efficacy' [1].

Sequential Orthogonal Sulfonylation and Aldehyde Unmasking

In synthetic sequences requiring sulfonamide bond formation prior to aldehyde-dependent transformations (e.g., hydrazone formation, reductive amination, or Wittig olefination), (4-(chlorosulfonyl)phenyl)methylene diacetate provides a decisive advantage over 4-chlorosulfonylbenzaldehyde. As demonstrated in the synthesis of p-isonicotinyl hydrazo-sulfonyl-benzaldehyde derivatives, the diacetate-protected scaffold undergoes clean sulfonylation with isonicotinic acid hydrazide in 72.7% yield without interference from the latent aldehyde, which is subsequently unmasked via acidic hydrolysis [2]. This orthogonal protection strategy eliminates the need for separate aldehyde protection/deprotection steps that would otherwise be required when using the free aldehyde analog, reducing synthetic step count and improving overall process efficiency [3].

High-Purity Procurement for Reproducible Multi-Step Synthesis

For research programs where batch-to-batch reproducibility is critical—particularly in multi-step syntheses where impurities accumulate and amplify side-product formation—procurement of (4-(chlorosulfonyl)phenyl)methylene diacetate at the 97% or NLT 98% purity tiers (Bidepharm or MolCore, respectively) offers measurable advantages over the 95% baseline. The 97% specification from Bidepharm includes batch-specific NMR, HPLC, and GC documentation, enabling verification of purity and identification of potential impurities before committing valuable downstream reagents . The NLT 98% ISO-certified material from MolCore provides a 60% reduction in total impurity burden relative to 95% specifications, which is particularly relevant for applications involving precious catalysts or sensitive coupling partners where impurity-derived catalyst poisoning or off-pathway reactions can severely compromise yields .

Storable Building Block for Library Synthesis

In automated parallel synthesis and compound library construction, the stability of sulfonyl chloride building blocks during storage and robotic handling is a critical procurement consideration. (4-(Chlorosulfonyl)phenyl)methylene diacetate is specified for long-term storage in cool, dry conditions and is shipped at room temperature, indicating adequate hydrolytic stability for routine laboratory handling . In contrast, certain benzenesulfonyl chlorides (particularly those bearing electron-donating substituents) exhibit accelerated hydrolysis upon exposure to ambient moisture, necessitating cold-chain shipping and short shelf-life constraints that complicate inventory management [4]. The documented stability profile of this compound makes it suitable for inclusion in building block collections supporting high-throughput medicinal chemistry workflows.

Application
Selection Property
Validation Focus
HIV protease inhibitor intermediate synthesis (patent route)
Chlorosulfonyl and protected aldehyde dual functionality
Compatibility with patented sulfonamide formation and late-stage unmasking
Sequential orthogonal sulfonylation–aldehyde reactions
Orthogonal protection strategy without extra steps
Yield and step-count reduction vs. free-aldehyde comparators
High-purity multi-step synthesis
Purity tier with analytical documentation
Impurity burden reduction and batch-to-batch reproducibility
Compound library building block storage
Hydrolytic stability under ambient conditions
Shelf-life and handling without cold-chain requirements

Technical Documentation Hub

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32 linked technical documents
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